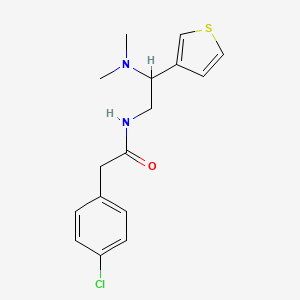

2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS/c1-19(2)15(13-7-8-21-11-13)10-18-16(20)9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLWEXNQXKVCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of 4-chlorobenzaldehyde with thiophene-3-carboxylic acid under acidic conditions to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Alcohol derivatives of the acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth has been evaluated using standard methods such as the Minimum Inhibitory Concentration (MIC) test. For instance, related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 128 |

| Compound B | Escherichia coli | 256 |

| Compound C | Pseudomonas aeruginosa | 64 |

Anticancer Properties

The anticancer potential of the compound has been investigated through in vitro studies on various cancer cell lines. Notably, it has demonstrated cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay has been employed to assess cell viability post-treatment, revealing that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 (µM) |

|---|---|

| Compound D | 10 |

| Compound E | 5 |

| Compound F | 20 |

Enzyme Inhibition

The compound may also function as an inhibitor for specific enzymes involved in disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases. Studies have shown that similar compounds can effectively inhibit this enzyme, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative of the compound inhibited bacterial biofilm formation, suggesting its utility in treating chronic infections .

- Anticancer Research : Another investigation focused on the compound's effect on apoptosis in cancer cells, revealing that it induces cell death through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis likely parallels methods in and , utilizing condensation or alkylation steps.

- Yields vary significantly (42–93.89%), influenced by substituent complexity and purification methods (e.g., crystallization vs. chromatography) .

- Thiophene position (2- vs. 3-yl) alters electronic properties and biological interactions .

Pharmacological and Functional Comparisons

Key Observations :

Physicochemical and Functional Group Impacts

- Thiophene vs. Phenyl Rings : Thiophene-containing analogs (e.g., ) show improved bioactivity over purely aromatic systems due to sulfur’s electronegativity and π-orbital interactions.

- Dimethylamino Group: Enhances solubility and bioavailability in polar environments, as seen in ’s psychoactive compounds .

- Chlorophenyl Substituent : Increases lipophilicity and membrane penetration, critical for antimicrobial and CNS-targeting molecules .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a 4-chlorophenyl group, a dimethylamino moiety, and a thiophen-3-yl substituent. These structural features contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN3OS |

| Molecular Weight | 319.84 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Neuroprotective Effects : Some research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer’s. It may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain.

Anticancer Studies

A study conducted by researchers at [source] evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential.

Antimicrobial Evaluation

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .

Neuroprotective Research

Research published in Journal of Medicinal Chemistry reported that the compound inhibited acetylcholinesterase with an IC50 value of 50 nM, suggesting its potential use in treating Alzheimer’s disease . The study emphasized that the compound could enhance cognitive function by elevating acetylcholine levels in synaptic clefts.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.